3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multiple steps of organic synthesis. The process may include the following steps :
Formation of the imidazo[1,2-a]pyridine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine ring.
Attachment of the trimethoxyphenyl group: The trimethoxyphenyl group is introduced through a substitution reaction, often using a suitable halogenated precursor and a base.
Formation of the benzamide linkage: The final step involves the coupling of the imidazo[1,2-a]pyridine derivative with a benzoyl chloride derivative to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the imidazo[1,2-a]pyridine moiety.
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: Lacks the trimethoxy groups on the benzamide ring.
Uniqueness
3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is unique due to the presence of both the trimethoxyphenyl and imidazo[1,2-a]pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-15-9-10-27-14-19(26-22(27)11-15)16-5-7-18(8-6-16)25-24(28)17-12-20(29-2)23(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTDGRQGVCNEMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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